N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Overview
Description
. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Scientific Research Applications
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical research.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: TAK-659 is being investigated for its potential to treat cancer and autoimmune diseases by inhibiting specific molecular targets.
Industry: It is used in the development of new therapeutic agents and as a tool in drug discovery.
Preparation Methods
The synthesis of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichloro-6-methylpyrimidine with 4-methylpiperidine in the presence of a base, followed by methylation of the resulting intermediate . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine involves the inhibition of specific enzymes and signaling pathways. It targets kinases involved in cell proliferation and survival, thereby exerting its effects on cancer cells and immune cells . The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of downstream signaling pathways.
Comparison with Similar Compounds
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2,2,6,6-tetramethylpiperidine: This compound is used as a precursor in the synthesis of various derivatives and has similar structural features.
4,4′-Trimethylenedipiperidine: Known for its use as a catalyst in organic reactions, it shares some chemical properties with this compound.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: This compound is used in polymer chemistry and has a similar piperidine structure.
The uniqueness of this compound lies in its specific inhibitory activity and potential therapeutic applications, which distinguish it from other related compounds.
Properties
IUPAC Name |
N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-15-11(9-12(16-10)17(3)4)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRJAOHYHMCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2(CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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